molecular formula C7H7F3N2O2S B1527886 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate CAS No. 1334148-73-0

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B1527886
CAS No.: 1334148-73-0
M. Wt: 240.21 g/mol
InChI Key: JMLRQPBJFHTAIT-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate is a chemical compound with the molecular formula C7H7F3N2O2S and a molecular weight of 240.21 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a thiazole ring, and a carbamate functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoroethyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or activating their function. The thiazole ring is known to interact with biomolecules involved in metabolic pathways, such as those related to energy production and neurotransmitter synthesis .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic processes, potentially altering cellular energy balance and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoroethyl group can form hydrogen bonds with enzyme active sites, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleophilic sites on proteins, affecting their function and stability. These interactions can result in changes in gene expression and protein activity, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in energy production, neurotransmitter synthesis, and other essential cellular processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential side effects, as it may concentrate in specific tissues or organs .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methyl-1,3-thiazol-2-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced thiazole derivatives .

Scientific Research Applications

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
  • 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)urea
  • 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)amide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the thiazole ring contributes to its biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-4-2-15-5(11-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRQPBJFHTAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.